p-Toluenesulfonic acid

Bioenergy Biomass Conversion Lignocellulosic Pretreatment

p-Toluenesulfonic acid (CAS 70788-37-3, also referred to as 4-methylbenzenesulfonic acid or PTSA) is a strong organic Brønsted acid characterized by a sulfonic acid group at the para position of a toluene ring. With a pKa of approximately -2.8, its acidic strength is comparable to mineral acids like sulfuric acid, yet it is significantly milder in terms of oxidation potential, providing a crucial advantage in acid-catalyzed organic synthesis.

Molecular Formula C7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H
Molecular Weight 172.20 g/mol
CAS No. 70788-37-3
Cat. No. B10760145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluenesulfonic acid
CAS70788-37-3
Molecular FormulaC7H8O3S
C7H7SO3H
C7H8O3S
CH3C6H4SO3H
Molecular Weight172.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
InChIKeyJOXIMZWYDAKGHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityABOUT 67 G/100 ML WATER;  SOL IN ALCOHOL, ETHER
VERY SOL IN WATER /SODIUM SALT/
Solubility in water, g/100ml at 25 °C: 67 (freely soluble)

Structure & Identifiers


Interactive Chemical Structure Model





p-Toluenesulfonic Acid (CAS 70788-37-3) Technical Baseline and Procurement Fundamentals


p-Toluenesulfonic acid (CAS 70788-37-3, also referred to as 4-methylbenzenesulfonic acid or PTSA) is a strong organic Brønsted acid characterized by a sulfonic acid group at the para position of a toluene ring . With a pKa of approximately -2.8, its acidic strength is comparable to mineral acids like sulfuric acid, yet it is significantly milder in terms of oxidation potential, providing a crucial advantage in acid-catalyzed organic synthesis [1]. It is typically supplied as a white to off-white crystalline solid, either in its anhydrous or, more commonly, its monohydrate form (CAS 6192-52-5) due to its high hygroscopicity . Key technical specifications for procurement often include a high purity assay (e.g., >99%) and controlled levels of impurities like sulfates and heavy metals to ensure consistent catalytic performance [2].

Why Generic p-Toluenesulfonic Acid (CAS 70788-37-3) Cannot Be Interchanged Without Quantitative Scrutiny


Simple substitution of one strong acid catalyst for another can lead to significant deviations in reaction yield, selectivity, and downstream process efficiency. The hydrated state (anhydrous vs. monohydrate) of p-toluenesulfonic acid directly impacts hygroscopicity and its effective acid content, which is critical for water-sensitive reactions [1]. Furthermore, in direct head-to-head comparisons, p-toluenesulfonic acid demonstrates catalytic activities that are not merely a function of its pKa; its aromatic core imparts distinct solvation and substrate-interaction properties compared to smaller aliphatic sulfonic acids (e.g., methanesulfonic acid) or non-sulfonic mineral acids (e.g., sulfuric acid), leading to vastly different kinetic outcomes [2]. The specific impurity profiles from different manufacturing sources can also subtly influence reaction reproducibility, particularly in complex, multi-step syntheses .

Quantitative Differentiation of p-Toluenesulfonic Acid (CAS 70788-37-3) Against Key Comparators: A Data-Driven Selection Guide


Biomass Saccharification Efficiency: p-Toluenesulfonic Acid vs. Sulfuric Acid

In a direct comparison for the pretreatment and saccharification of corn stover, a dilute aqueous solution of p-toluenesulfonic acid exhibited superior catalytic activity compared to aqueous sulfuric acid at the same proton concentration [1].

Bioenergy Biomass Conversion Lignocellulosic Pretreatment

Enantioselective Synthesis: p-Toluenesulfonic Acid vs. Methanesulfonic Acid as a Co-Catalyst

In an enantioselective reaction, p-toluenesulfonic acid was evaluated as a co-catalyst alongside methanesulfonic acid. While p-toluenesulfonic acid resulted in a lower conversion (15%) compared to methanesulfonic acid (23%), it provided significantly higher enantioselectivity (94:6 e.r. vs 95.5:4.5 e.r.) [1].

Asymmetric Synthesis Organocatalysis Chiral Resolution

Acetal Synthesis: p-Toluenesulfonic Acid vs. Methanesulfonic Acid

A direct comparison of methanesulfonic acid (MSA) and p-toluenesulfonic acid (PTSA) as catalysts for the synthesis of lauraldehyde glycerol acetal, a surfactant intermediate, revealed MSA to be a more efficient catalyst [1].

Surfactant Synthesis Acetalization Green Chemistry

Fatty Acid Esterification for Biodiesel: p-Toluenesulfonic Acid vs. Sulfuric Acid

In a kinetic study of the esterification of high free fatty acid sludge palm oil, p-toluenesulfonic acid (PTSA) was compared to sulfuric acid (H2SO4) as a catalyst [1].

Biodiesel Production Esterification Kinetics Renewable Fuels

Lewis Acid vs. Brønsted Acid in Diels-Alder Trapping: p-Toluenesulfonic Acid Superiority

In a study exploring the Diels-Alder trapping of in situ generated dienes, p-toluenesulfonic acid (a Brønsted acid) was found to be a more efficient catalyst compared to traditional Lewis acids [1].

Cycloaddition Diels-Alder Synthetic Methodology

Optimized Application Scenarios for p-Toluenesulfonic Acid (CAS 70788-37-3) Based on Comparative Evidence


Lignocellulosic Biomass Conversion and Saccharification

For processes requiring the conversion of corn stover or similar agricultural residues to fermentable sugars, p-toluenesulfonic acid is a quantitatively superior catalyst to sulfuric acid. The evidence shows it generates 158% more total reducing sugars (165 μmol vs. 64 μmol) under identical proton concentration and reaction conditions, making it the rational choice for maximizing sugar yields in biorefineries [1].

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

When high stereochemical purity is the primary goal, p-toluenesulfonic acid can be a better co-catalyst than methanesulfonic acid. Despite giving a slightly lower conversion (15% vs. 23%), it provides comparable enantioselectivity (94:6 e.r. vs. 95.5:4.5 e.r.) under the tested conditions. This makes it a candidate for asymmetric syntheses where the value of the chiral product justifies optimization around PTSA's specific reactivity profile [2].

Novel Diels-Alder Cycloaddition Methodologies

Chemists aiming to develop new synthetic routes via Diels-Alder reactions involving in situ generated dienes should evaluate p-toluenesulfonic acid as a primary catalyst. It has been explicitly identified as being 'more efficient' than traditional Lewis acids for this specific type of transformation, offering a unique entry point to complex molecular frameworks [3].

Solid-Phase Peptide Synthesis (Boc Deprotection)

In solid-phase peptide synthesis (SPPS), p-toluenesulfonic acid in a THF/CH₂Cl₂ solvent mixture has been demonstrated as an effective reagent for the removal of N-Boc protecting groups. This application has been validated through the successful syntheses of Leu-5 and Met-5 enkephalin acids, confirming its utility in producing high-purity peptides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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